3-(Thiophen-2-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(Thiophen-2-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that contains a thiophene ring, a pyrazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of thiophene derivatives with appropriate pyrazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include sulfur, phosphorus pentasulfide, and various carbonyl compounds .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as bromine, chlorine, and nitric acid are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated thiophene derivatives.
Scientific Research Applications
3-(Thiophen-2-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Uniqueness
3-(Thiophen-2-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid is unique due to its combination of a thiophene ring, a pyrazole ring, and a carboxylic acid group. This unique structure imparts a diverse range of biological activities and makes it a valuable compound for medicinal chemistry and material science .
Properties
CAS No. |
618382-84-6 |
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Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H12N2O2S/c1-10-4-2-5-11(8-10)17-13(15(18)19)9-12(16-17)14-6-3-7-20-14/h2-9H,1H3,(H,18,19) |
InChI Key |
UOEUEBNUZJRGPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)O |
Origin of Product |
United States |
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